molecular formula C17H31N5O2 B5536613 5-butyl-4-ethyl-2-[2-(4-isopropyl-1-piperazinyl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

5-butyl-4-ethyl-2-[2-(4-isopropyl-1-piperazinyl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B5536613
M. Wt: 337.5 g/mol
InChI Key: PRQVEQKHMNUGDP-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic molecules that exhibit a range of biological activities and are of interest in various scientific and industrial fields. The structural features suggest potential pharmacological properties, given the presence of triazole and piperazine rings, which are common in compounds with significant biological activities.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from basic organic building blocks to achieve the desired structural complexity. For instance, Matsui et al. (1986) described a synthesis involving reactions between alcohols and orthoacetate, followed by addition reactions with carbon tetrahalides (Matsui et al., 1986). Such methods could potentially be adapted for the synthesis of the compound by modifying the reactants and conditions to fit the specific structural requirements.

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule often involves complex three-dimensional arrangements, as indicated by X-ray diffraction studies. For example, Kulkarni et al. (2016) provided detailed insights into the crystal structure of N-Boc piperazine derivatives, highlighting the importance of intermolecular interactions in defining the overall molecular architecture (Kulkarni et al., 2016).

Chemical Reactions and Properties

The reactivity of such compounds can be influenced by the presence of functional groups like the triazole ring, which participates in various chemical reactions. The antimicrobial activities of triazole derivatives, as studied by Bektaş et al. (2010), suggest that modifications on the triazole ring can significantly impact the compound's biological properties (Bektaş et al., 2010).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the compound's behavior in different environments. The study by Sanjeevarayappa et al. (2015) on a similar compound provides insights into how structural features affect these physical properties (Sanjeevarayappa et al., 2015).

Scientific Research Applications

Synthesis and Antimicrobial Activities

Some studies have focused on the synthesis of novel 1,2,4-triazole derivatives and their antimicrobial activities. For instance, Bektaş et al. (2010) synthesized new 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, finding that some of these compounds possess good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2010).

Synthesis Techniques and Modifications

Other research has focused on the synthesis of related compounds. Matsui et al. (1986) discussed the synthesis of ethyl 3-(2,2-dihaloethenyl)-2,2-dimethylcyclopropanecarboxylates and modifications for cis-isomer enrichment (Matsui et al., 1986).

Mechanism of Action Studies

Research has also been conducted on related compounds to understand their mechanism of action. For instance, Watson et al. (2005) studied 873140, a compound with a similar structural motif, to understand its mechanism of action as a noncompetitive allosteric antagonist of the CCR5 receptor, which is important in HIV-1 inhibition (Watson et al., 2005).

Impurity Profile and Analysis

Thomasberger et al. (1999) conducted a study on the impurity profile of a closely related compound, which is important for understanding the purity and potential side effects of pharmaceutical compounds (Thomasberger et al., 1999).

Mechanism of Action

If the compound is a drug or an enzyme, this would involve studying how it interacts with its target in the body. This could include the specific biochemical pathway it affects and how it influences the behavior of cells .

Safety and Hazards

This would involve studying any risks associated with handling or using the compound. This could include its toxicity, flammability, and any precautions that need to be taken when handling it .

Future Directions

This could involve a discussion of any potential future research directions. For example, if the compound has medicinal properties, future research could involve studying its efficacy in clinical trials .

properties

IUPAC Name

5-butyl-4-ethyl-2-[2-oxo-2-(4-propan-2-ylpiperazin-1-yl)ethyl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N5O2/c1-5-7-8-15-18-22(17(24)21(15)6-2)13-16(23)20-11-9-19(10-12-20)14(3)4/h14H,5-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQVEQKHMNUGDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN(C(=O)N1CC)CC(=O)N2CCN(CC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-butyl-4-ethyl-2-[2-(4-isopropyl-1-piperazinyl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

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